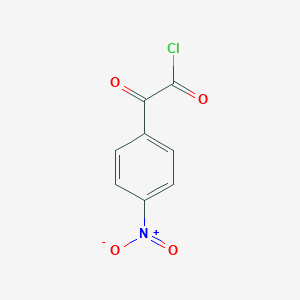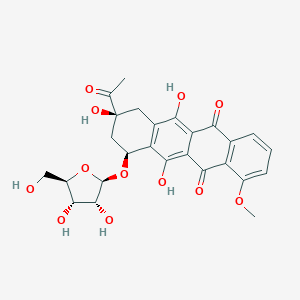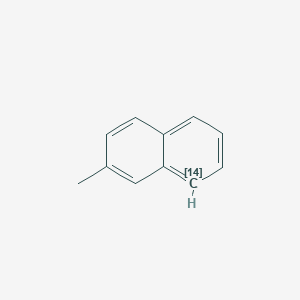
2-Methylnaphthalene-8-14C
Descripción general
Descripción
2-Methylnaphthalene-8-14C is a radioactive isotope of 2-methylnaphthalene, which is a polycyclic aromatic hydrocarbon (PAH). PAHs are a group of organic compounds that are formed during the incomplete combustion of fossil fuels, such as coal, oil, and gas. They are also found in cigarette smoke, grilled or charred food, and some industrial processes. PAHs are known to be carcinogenic and mutagenic, and their effects on human health and the environment have been extensively studied.
Mecanismo De Acción
The mechanism of action of 2-Methylnaphthalene-8-14C is not well understood. However, it is believed to act as a DNA-damaging agent, leading to mutations and genetic damage. It may also interfere with cellular processes, such as cell division and apoptosis.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-Methylnaphthalene-8-14C are not well studied. However, it is known to be toxic to living organisms, including humans. Exposure to 2-Methylnaphthalene-8-14Cs has been linked to a variety of health effects, including cancer, respiratory disease, and reproductive problems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-Methylnaphthalene-8-14C in lab experiments is its radioactive properties, which allow for precise measurements and tracking of the molecule. It is also a well-characterized compound, with known physical and chemical properties. However, its use is limited by its toxicity and potential health risks, as well as the need for specialized equipment and safety protocols.
Direcciones Futuras
There are many potential future directions for research on 2-Methylnaphthalene-8-14C and other 2-Methylnaphthalene-8-14Cs. Some possible areas of study include:
- Developing new methods for synthesizing and purifying 2-Methylnaphthalene-8-14Cs, including 2-Methylnaphthalene-8-14C, that are more efficient and environmentally friendly.
- Studying the effects of 2-Methylnaphthalene-8-14Cs on human health, including the mechanisms of toxicity and potential biomarkers of exposure and disease.
- Investigating the fate and transport of 2-Methylnaphthalene-8-14Cs in the environment, including their interactions with soil, water, and air.
- Developing new methods for detecting and monitoring 2-Methylnaphthalene-8-14Cs in the environment and in living organisms.
- Exploring the potential uses of 2-Methylnaphthalene-8-14Cs in materials science and other fields, such as energy storage and conversion.
In conclusion, 2-Methylnaphthalene-8-14C is a useful compound for scientific research, particularly in the study of 2-Methylnaphthalene-8-14Cs. However, its toxicity and potential health risks must be carefully considered, and safety protocols must be followed when working with this compound. There are many potential future directions for research on 2-Methylnaphthalene-8-14C and other 2-Methylnaphthalene-8-14Cs, and continued study of these compounds is important for understanding their effects on human health and the environment.
Aplicaciones Científicas De Investigación
2-Methylnaphthalene-8-14C is widely used in scientific research as a tracer molecule. Its radioactive properties make it useful for studying the fate and transport of 2-Methylnaphthalene-8-14Cs in the environment, including soil, water, and air. It can also be used to study the metabolism and distribution of 2-Methylnaphthalene-8-14Cs in living organisms, such as plants, animals, and humans.
Propiedades
Número CAS |
105184-36-9 |
|---|---|
Nombre del producto |
2-Methylnaphthalene-8-14C |
Fórmula molecular |
C11H10 |
Peso molecular |
144.19 g/mol |
Nombre IUPAC |
2-methylnaphthalene |
InChI |
InChI=1S/C11H10/c1-9-6-7-10-4-2-3-5-11(10)8-9/h2-8H,1H3/i5+2 |
Clave InChI |
QIMMUPPBPVKWKM-RHRFEJLCSA-N |
SMILES isomérico |
CC1=CC2=[14CH]C=CC=C2C=C1 |
SMILES |
CC1=CC2=CC=CC=C2C=C1 |
SMILES canónico |
CC1=CC2=CC=CC=C2C=C1 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

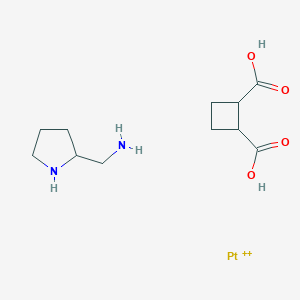
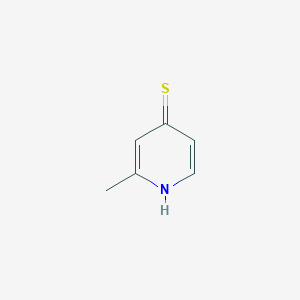
![4-Hydroxy-3-methyl-1,3-diazaspiro[4.4]nonan-2-one](/img/structure/B11342.png)
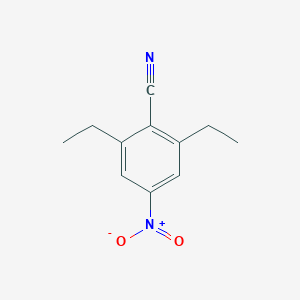
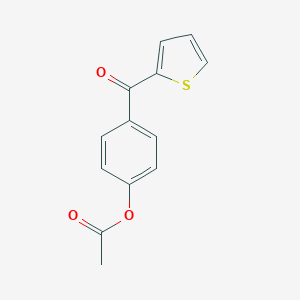
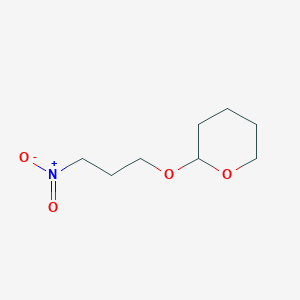
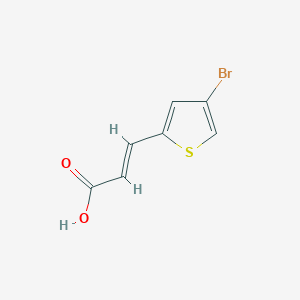
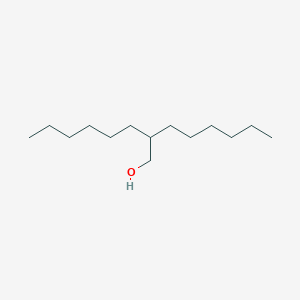
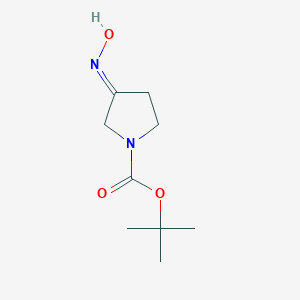
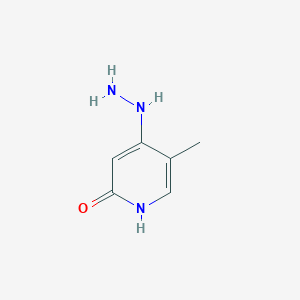
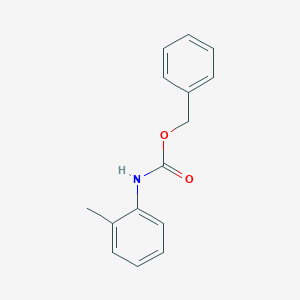
![ethyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate](/img/structure/B11361.png)
